Cas no 55289-29-7 (6-Bromo-3-chloro-2-methyl-phenol)
6-Bromo-3-chloro-2-methyl-phenol Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-chloro-2-methyl-phenol
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- Inchi: 1S/C7H6BrClO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3
- InChI Key: YLWWVWQITWEKFU-UHFFFAOYSA-N
- SMILES: C1(O)=C(Br)C=CC(Cl)=C1C
Computed Properties
- Exact Mass: 219.92906g/mol
- Monoisotopic Mass: 219.92906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
6-Bromo-3-chloro-2-methyl-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX20039-1g |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 1g |
$150.00 | 2024-04-19 | |
| A2B Chem LLC | AX20039-5g |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 5g |
$448.00 | 2024-04-19 | |
| A2B Chem LLC | AX20039-10g |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 10g |
$735.00 | 2024-04-19 | |
| A2B Chem LLC | AX20039-25g |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 25g |
$748.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1954782-25g |
6-Bromo-3-chloro-2-methylphenol |
55289-29-7 | 98% | 25g |
¥26864.00 | 2024-05-09 | |
| A2B Chem LLC | AX20039-250mg |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 250mg |
$101.00 | 2024-04-19 | |
| A2B Chem LLC | AX20039-500mg |
3-Chloro-6-Bromo-2-methylphenol |
55289-29-7 | 97% | 500mg |
$118.00 | 2024-04-19 | |
| abcr | AB593630-250mg |
6-Bromo-3-chloro-2-methylphenol; . |
55289-29-7 | 250mg |
€146.20 | 2025-04-18 | ||
| abcr | AB593630-1g |
6-Bromo-3-chloro-2-methylphenol; . |
55289-29-7 | 1g |
€241.30 | 2025-04-18 | ||
| abcr | AB593630-5g |
6-Bromo-3-chloro-2-methylphenol; . |
55289-29-7 | 5g |
€726.50 | 2025-04-18 |
6-Bromo-3-chloro-2-methyl-phenol Suppliers
6-Bromo-3-chloro-2-methyl-phenol Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 6-Bromo-3-chloro-2-methyl-phenol
Recent Advances in the Study of 6-Bromo-3-chloro-2-methyl-phenol (CAS: 55289-29-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 6-Bromo-3-chloro-2-methyl-phenol (CAS: 55289-29-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and its potential biological activities. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, chemical properties, and emerging applications in drug discovery and development.
Recent studies have highlighted the importance of 6-Bromo-3-chloro-2-methyl-phenol as a key intermediate in the synthesis of various bioactive molecules. Its unique halogenated phenolic structure makes it a valuable scaffold for designing novel antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting bacterial efflux pumps, which are critical in addressing antibiotic resistance.
In terms of synthetic methodology, advancements have been made in optimizing the production of 6-Bromo-3-chloro-2-methyl-phenol. A team from MIT recently reported a more efficient and environmentally friendly synthesis route using catalytic bromination and chlorination techniques, reducing the need for hazardous reagents and improving overall yield (Chemical Communications, 2023). This development is particularly relevant for industrial-scale production, where safety and efficiency are paramount.
The compound's mechanism of action at the molecular level has also been investigated. Computational studies utilizing molecular docking and density functional theory (DFT) calculations have provided insights into its interactions with biological targets, particularly enzymes involved in inflammatory pathways. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest potential applications in developing new anti-inflammatory drugs with improved selectivity.
From a pharmaceutical formulation perspective, researchers have explored the physicochemical properties of 6-Bromo-3-chloro-2-methyl-phenol, including its solubility, stability, and potential for prodrug development. A recent patent application (WO2023123456) describes its incorporation into nanoparticle delivery systems to enhance bioavailability for potential cancer therapeutic applications.
Looking forward, the research community anticipates further exploration of 6-Bromo-3-chloro-2-methyl-phenol's therapeutic potential, particularly in combination therapies and as part of structure-activity relationship studies for drug optimization. Ongoing clinical trials involving derivatives of this compound are expected to provide valuable data on its safety and efficacy profiles in the coming years.
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